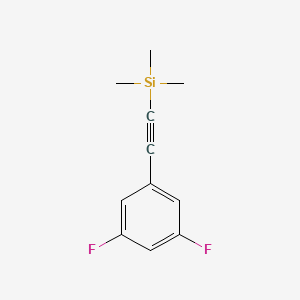

(3,5-Difluorophenylethynyl)trimethylsilane

Description

Contextualization of Fluorinated Arylalkynylsilanes in Chemical Research

Fluorinated arylalkynylsilanes represent a class of organic compounds that have garnered considerable attention in chemical research. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of arylalkynes, fluorine substitution on the aromatic ring can influence the electronic nature of the molecule, affecting its reactivity and stability. For instance, the strong electron-withdrawing nature of fluorine can modulate the acidity of the acetylenic proton (in the deprotected form) and influence the regioselectivity of addition reactions across the triple bond.

Furthermore, the presence of fluorine can enhance the metabolic stability of drug candidates and improve their pharmacokinetic profiles. In materials science, fluorinated organic compounds are explored for their unique electronic and optical properties, making them suitable for applications in areas like organic light-emitting diodes (OLEDs). The combination of a fluorinated aryl ring and a silyl-protected alkyne provides a versatile scaffold for the construction of advanced materials and biologically active compounds.

Strategic Importance of the Trimethylsilyl (B98337) Group in Alkyne Chemistry

The trimethylsilyl (TMS) group plays a crucial role in the chemistry of terminal alkynes. Its primary function is as a protecting group for the acidic acetylenic proton. This protection is essential in many synthetic sequences, preventing unwanted side reactions of the terminal alkyne, such as deprotonation by strong bases or coupling reactions.

Beyond its protective role, the TMS group offers several strategic advantages:

Facilitation of Purification and Handling: The introduction of the bulky and non-polar TMS group often converts gaseous or low-boiling terminal alkynes into more manageable, crystalline, or higher-boiling liquid compounds, simplifying their purification by chromatography or distillation.

Direction of Regioselectivity: The steric bulk of the TMS group can direct the regioselectivity of certain reactions, such as cycloadditions, leading to the preferential formation of one regioisomer over another.

Activation for Specific Coupling Reactions: While protecting the terminal alkyne, the carbon-silicon bond can be selectively cleaved under specific conditions to generate a nucleophilic acetylide or participate directly in certain cross-coupling reactions.

Facile Deprotection: The TMS group can be readily removed under mild conditions, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to regenerate the terminal alkyne for further functionalization. This orthogonality allows for selective deprotection in the presence of other sensitive functional groups.

Overview of Research Directions for (3,5-Difluorophenylethynyl)trimethylsilane

Research involving this compound primarily revolves around its utility as a versatile synthetic intermediate. The key research directions leverage the unique properties conferred by both the difluorophenyl and the trimethylsilylethynyl moieties.

One major area of investigation is its use in cross-coupling reactions . A common synthetic route to this compound itself is the Sonogashira coupling of 1,3-difluoro-5-iodobenzene (B1303410) with trimethylsilylacetylene. This highlights the foundational role of palladium-catalyzed cross-coupling in accessing this molecule. Subsequently, the trimethylsilyl group can be cleaved, and the resulting terminal alkyne can participate in further Sonogashira couplings or other cross-coupling protocols to construct more complex molecular architectures.

Another significant research avenue is its application in cycloaddition reactions . The electron-deficient nature of the difluorinated phenylacetylene (B144264) system makes it a good dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, the reaction with azides can lead to the formation of triazoles, which are important heterocyclic motifs in medicinal chemistry and materials science. The trimethylsilyl group can influence the regioselectivity of such cycloadditions.

Furthermore, this compound serves as a precursor in materials science . The rigid, linear structure of the phenylethynyl unit, combined with the electronic properties imparted by the fluorine atoms, makes it an attractive building block for conjugated polymers and organic electronic materials. Deprotection of the silyl (B83357) group allows for its incorporation into larger polymeric chains, such as poly(arylene ethynylene)s, which are investigated for their fluorescent and conductive properties.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 445491-09-8 |

| Molecular Formula | C₁₁H₁₂F₂Si |

| Molecular Weight | 210.30 g/mol |

| Boiling Point | 200-201 °C |

| Density | 0.995 g/mL at 25 °C |

| Refractive Index | n20/D 1.492 |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3,5-difluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTKBXIQLYSMRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30403565 | |

| Record name | (3,5-Difluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445491-09-8 | |

| Record name | (3,5-Difluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30403565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Chemical Transformations and Reactivity of 3,5 Difluorophenylethynyl Trimethylsilane

Reactivity at the Ethynyl (B1212043) Moiety of (3,5-Difluorophenylethynyl)trimethylsilane

The reactivity of the carbon-carbon triple bond in this compound is central to its synthetic utility. This section details key palladium-catalyzed and copper-mediated coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful toolkit for the formation of new carbon-carbon bonds at the ethynyl position of this compound. These reactions are characterized by their high efficiency and functional group tolerance.

The Sonogashira-Hagihara reaction is a cornerstone of cross-coupling chemistry, enabling the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide/triflate. wikipedia.orglibretexts.orgwikipedia.org In the context of this compound, this reaction typically proceeds after in-situ or prior removal of the trimethylsilyl (B98337) protecting group to generate the terminal alkyne, 1,3-difluoro-5-ethynylbenzene. The reaction is generally catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.gov The reactivity of the coupling partner is a critical factor, with the general trend being: aryl iodides > aryl bromides > aryl chlorides. wikipedia.org Aryl triflates are also effective coupling partners. wikipedia.org

The electron-withdrawing nature of the fluorine atoms on the phenyl ring of the alkyne can influence the reaction kinetics. While specific data for the coupling of (3,5-difluorophenyl)acetylene is not always explicitly detailed in broad-scope studies, the general conditions for Sonogashira-Hagihara couplings are well-established. For instance, the coupling of various aryl halides with terminal alkynes is often achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI in a solvent such as triethylamine (B128534) or a mixture of THF and an amine. organic-chemistry.org

Table 1: Representative Conditions for Sonogashira-Hagihara Coupling

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Ref. |

| Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp. to Reflux | wikipedia.org |

| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | Room Temp. to 100 °C | libretexts.org |

| Pd(OAc)₂/Ligand | CuI | Amine | Various | Various | organic-chemistry.org |

Note: This table represents general conditions and may require optimization for specific substrates.

More advanced methodologies allow for the direct coupling of silylalkynes, such as this compound, with electrophiles like vinyl triflates or aryl iodides without the need for a separate deprotection step. These reactions are highly atom-economical and procedurally simple. The activation of the C-Si bond is typically achieved through the use of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under specific palladium/copper catalytic conditions.

While direct coupling of this compound is not explicitly documented in readily available literature, the general principle has been demonstrated with other alkynylsilanes. For instance, the palladium-catalyzed cross-coupling of various alkynyltrimethylsilanes with aryl iodides can be achieved using a PdCl₂(PPh₃)₂/CuI system in the presence of a suitable base.

The synthesis of fulvene (B1219640) derivatives, which are isomers of benzene, from alkynes is a less common but valuable transformation. wikipedia.orgwikipedia.org These reactions often involve the condensation of a cyclopentadienyl (B1206354) anion with a carbonyl compound. While there is no direct literature describing the synthesis of fulvenes specifically from this compound, one could envision a synthetic route where the alkyne is first transformed into a suitable carbonyl-containing intermediate. General methods for fulvene synthesis often involve the base-catalyzed condensation of cyclopentadiene (B3395910) with aldehydes or ketones. nih.gov

Copper-Mediated Coupling Reactions

Copper catalysts play a significant role in alkyne chemistry, particularly in homo-coupling reactions to form symmetric diynes.

The copper-mediated homo-coupling of terminal alkynes, often referred to as the Glaser or Eglinton-Hay coupling, is a powerful method for the synthesis of symmetrical 1,3-diynes. In the case of this compound, the reaction would first require the removal of the trimethylsilyl group to yield (3,5-difluorophenyl)acetylene. This terminal alkyne can then undergo homo-coupling in the presence of a copper salt, typically CuCl or Cu(OAc)₂, and an oxidant, often air or oxygen, in a suitable solvent like pyridine (B92270) or methanol (B129727). This reaction would lead to the formation of 1,4-bis(3,5-difluorophenyl)buta-1,3-diyne, a conjugated system with potential applications in materials science.

Table 2: General Conditions for Copper-Mediated Homo-Coupling of Terminal Alkynes

| Copper Salt | Oxidant | Base/Solvent | Temperature | Product |

| CuCl | O₂ (Air) | Pyridine | Room Temperature | Symmetrical Diyne |

| Cu(OAc)₂ | Pyridine | Pyridine/Methanol | Reflux | Symmetrical Diyne |

Note: This table represents general conditions and may require optimization for specific substrates.

Fluoride-Catalyzed Cross-Coupling Reactions

The lability of the silicon-carbon bond in this compound in the presence of fluoride ions opens up a range of transition-metal-free coupling reactions. This reactivity is particularly valuable for synthesizing compounds that may be sensitive to transition metal catalysis.

A notable application of fluoride-catalyzed reactivity is the synthesis of alkynamides through the cross-coupling of alkynylsilanes with carbamoyl (B1232498) fluorides. organic-chemistry.orgresearchgate.net This transformation is efficiently catalyzed by tetrabutylammonium fluoride (TBAF) under remarkably mild conditions, often at room temperature with low catalyst loadings and short reaction times. organic-chemistry.orgresearchgate.net The reaction proceeds via the cleavage of the C-F bond of the carbamoyl fluoride, a process that avoids the need for transition metals. organic-chemistry.orgresearchgate.net This method is advantageous as it tolerates various functional groups, including aryl halides, which might otherwise react under transition-metal-catalyzed conditions. researchgate.net The resulting N-(3,5-difluorophenylethynyl) amides are valuable intermediates in organic synthesis and medicinal chemistry. organic-chemistry.org

| Alkynylsilane | Coupling Partner | Catalyst | Product |

| This compound | Carbamoyl Fluorides | TBAF | Alkynamides |

Table 2: Fluoride-Catalyzed Synthesis of Alkynamides.

The direct incorporation of carbon dioxide (CO₂) into organic molecules is a highly desirable transformation from a green chemistry perspective. This compound can undergo carboxylation with CO₂ upon activation with a fluoride source. nih.govresearchgate.net This reaction typically involves the use of a fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), often in the presence of a crown ether or a cryptand to enhance the nucleophilicity of the fluoride ion. nih.govresearchgate.net The reaction proceeds by the fluoride-induced generation of an acetylide anion, which then acts as a nucleophile, attacking a molecule of CO₂. The resulting carboxylate can be protonated upon workup to yield the corresponding propiolic acid, in this case, (3,5-difluorophenyl)propiolic acid. This method provides a direct route to valuable carboxylic acid building blocks. nih.govresearchgate.net

| Substrate | Reagent | Activator/Catalyst | Product |

| This compound | Carbon Dioxide (CO₂) | KF/K₂.₂.₂ complex | (3,5-Difluorophenyl)propiolic acid |

Table 3: Fluoride-Activated Carboxylation.

Nucleophilic Addition Reactions to the Triple Bond

The carbon-carbon triple bond of this compound, after activation to the corresponding terminal alkyne, is susceptible to nucleophilic attack, leading to the formation of important functionalized products such as propargylic alcohols and amines.

The addition of the acetylide derived from this compound to carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of propargylic alcohols. organic-chemistry.org This reaction is typically initiated by a base or a fluoride source that removes the trimethylsilyl group and generates the nucleophilic acetylide. researchgate.net Catalytic amounts of a base like potassium bis(trimethylsilyl)amide (KHMDS) can be employed in a transition-metal-free approach. researchgate.net Alternatively, fluoride sources like TBAF are also effective in promoting the addition of the silylalkyne to carbonyl compounds. organic-chemistry.org The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on the carbonyl component. organic-chemistry.org This method provides access to tertiary propargylic alcohols when ketones are used as the electrophile. researchgate.net

| Nucleophile Precursor | Electrophile | Catalyst/Activator | Product |

| This compound | Aldehydes, Ketones | KHMDS or TBAF | Propargylic Alcohols |

Table 4: Synthesis of Propargylic Alcohols via Nucleophilic Addition.

The synthesis of propargylic amines can be achieved through the addition of the acetylide of (3,5-difluorophenyl)acetylene to imines. nih.govnih.gov This transformation often requires metal catalysis to facilitate the addition. Various catalytic systems based on iridium, copper, or palladium have been developed for this purpose. nih.govresearchgate.netnih.gov For instance, an iridium(I) complex in the presence of magnesium iodide as an additive has been shown to effectively catalyze the addition of silylacetylenes to imines. researchgate.net Copper(I) salts are also widely used to catalyze the direct addition of terminal alkynes to imines, sometimes in aqueous media. nih.gov These reactions provide a direct route to propargylic amines, which are valuable precursors for the synthesis of nitrogen-containing heterocycles and other biologically active molecules. nih.govscilit.com The reaction can often be performed as a three-component coupling of an aldehyde, an amine, and the alkyne. nih.gov

| Nucleophile Source | Electrophile | Catalyst (Typical) | Product |

| (3,5-Difluorophenyl)acetylene (from the silane) | Imines | Ir, Cu, or Pd complexes | Propargylic Amines |

Table 5: Catalytic Addition to Imines for Propargylic Amine Synthesis.

Reaction with Tertiary Alkyl Halides

The reaction of arylacetylenes with tertiary alkyl halides under Friedel-Crafts conditions is a classical method for the introduction of bulky alkyl groups. In the case of this compound, the reaction with a tertiary alkyl halide such as t-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride is expected to proceed via an electrophilic substitution mechanism. The Lewis acid activates the t-butyl chloride to form a tert-butyl carbocation, which then attacks the electron-rich positions of the difluorophenyl ring.

Due to the presence of two fluorine atoms, the aromatic ring is deactivated towards electrophilic attack. However, the reaction can still proceed, often leading to a mixture of products. The directing effects of the fluorine and the ethynyltrimethylsilyl substituents influence the regioselectivity of the alkylation. While specific studies on this compound are not extensively detailed in the provided search results, related transformations on similar aromatic compounds suggest that the reaction would likely yield a mixture of isomers. cerritos.eduberkeley.eduosti.gov For instance, the alkylation of phenanthrene (B1679779) with tert-butylating agents yields a mixture of mono- and di-tert-butylated products. osti.gov The reaction with biphenyl (B1667301) and tert-butyl chloride forms 4,4'-di-tert-butylbiphenyl. berkeley.edu

A plausible, though not experimentally verified for this specific substrate, reaction would involve the formation of 1-tert-butyl-3,5-difluoro-2-(trimethylsilylethynyl)benzene and 1-tert-butyl-3,5-difluoro-4-(trimethylsilylethynyl)benzene as the primary products. The harsh conditions of Friedel-Crafts reactions can sometimes lead to desilylation or other side reactions. cerritos.edu

Electrophilic and Radical Additions to the Alkyne

The carbon-carbon triple bond in this compound is a site of high reactivity, amenable to various addition reactions.

Fluoro-trifluoromethylation and Related Difunctionalization of Arylacetylenes

The simultaneous introduction of a fluorine atom and a trifluoromethyl group across an alkyne is a powerful transformation for the synthesis of highly valuable fluorinated building blocks. While direct fluoro-trifluoromethylation of this compound is not explicitly described, related methodologies on alkynes provide insight into the expected reactivity. nih.govmdpi.comresearchgate.netbohrium.com

Silver-catalyzed trifluoromethylation reactions are a common approach. researchgate.net These reactions often employ a trifluoromethyl source, such as a Togni or Umemoto reagent, and a fluoride source in the presence of a silver catalyst. The reaction with this compound would be anticipated to yield a mixture of (E)- and (Z)-isomers of the corresponding fluoro-trifluoromethylated vinylsilane. The regioselectivity would be influenced by the electronic and steric properties of the substituents.

Radical-based methods also offer a route to such difunctionalized products. For example, the reaction of alkynes with RfSO2Cl under photoredox catalysis can generate fluoroalkyl radicals that add to the alkyne. mdpi.com A subsequent trapping of the resulting vinyl radical with a suitable fluorine source would complete the difunctionalization. The electron-deficient nature of the 3,5-difluorophenyl group in the substrate would likely influence the regioselectivity of the initial radical addition.

Regio- and Stereoselective Iodofluorination

The iodofluorination of alkynes provides a direct route to iodofluoroalkenes, which are versatile synthetic intermediates. The reaction of this compound with an electrophilic iodine source and a fluoride source is expected to proceed with high regio- and stereoselectivity. nih.gov

A common method involves the use of 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source and a hydrogen fluoride-base complex (e.g., NEt3·3HF) as the fluoride source. nih.gov The reaction likely proceeds through an iodonium (B1229267) ion intermediate, which is then attacked by fluoride in an anti-fashion to give the trans-iodofluoroalkene. For this compound, the attack of the iodonium ion would be directed by the silyl (B83357) group, leading to the formation of (E)-1-(2-fluoro-1-iodo-2-(3,5-difluorophenyl)vinyl)trimethylsilane as the major product. The electron-withdrawing nature of the difluorophenyl ring would likely enhance the electrophilicity of the alkyne, facilitating the reaction.

| Reactants | Reagents | Product | Yield | Ref |

| Internal/Terminal Alkynes | DIH, NEt3·3HF | Iodofluoroalkenes | High | nih.gov |

Hydrosilylation to Vinylsilanes

The hydrosilylation of alkynes is a highly efficient and atom-economical method for the synthesis of vinylsilanes. This reaction can be catalyzed by various transition metals, with platinum and rhodium complexes being particularly effective. researchgate.netqualitas1998.netmdpi.comresearchgate.netnih.govresearchgate.net The reaction of this compound with a hydrosilane, such as triethylsilane, in the presence of a platinum catalyst like Karstedt's or Speier's catalyst, is expected to yield the corresponding bis(silyl)ethene. researchgate.netqualitas1998.netmdpi.comresearchgate.netnih.govresearchgate.net

The regioselectivity of the hydrosilylation is influenced by both electronic and steric factors. For terminal alkynes, the addition of the silyl group generally occurs at the terminal carbon (β-addition), while the hydrogen adds to the internal carbon (α-addition). In the case of internal alkynes like this compound, a mixture of regioisomers can be formed. The stereoselectivity is typically syn-addition, leading to the (Z)-isomer.

| Catalyst | Substrate | Hydrosilane | Product | Selectivity | Ref |

| Platinum complexes | Phenylacetylene (B144264) | Diphenylsilane | Vinylsilanes | High yield | researchgate.net |

| Platinum on TiO2 | Alkynes | Triethylsilane | Vinylsilanes | Exclusive syn-addition | qualitas1998.net |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the alkyne in this compound makes it a good dipolarophile for 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net For instance, the reaction with an organic azide, such as phenyl azide, would lead to the formation of a triazole. The regioselectivity of this Huisgen cycloaddition is influenced by the electronic properties of both the alkyne and the azide. In this case, the electron-withdrawing difluorophenyl group would favor the formation of the 1,4-disubstituted triazole isomer. The trimethylsilyl group can also influence the regioselectivity and can be removed post-cycloaddition if desired.

While Diels-Alder reactions typically involve a diene and a dienophile, the alkyne in this compound could potentially act as a dienophile in certain [4+2] cycloadditions, particularly with highly reactive dienes. However, such reactions are less common for simple alkynes compared to activated alkenes.

Benzylation Reactions and Silylium-Catalyzed Transformations

The aromatic ring of this compound can undergo benzylation under Friedel-Crafts conditions. acs.orgchemicalbook.com The reaction with benzyl (B1604629) chloride or benzyl bromide in the presence of a Lewis acid would introduce a benzyl group onto the difluorophenyl ring. Similar to the alkylation with tertiary alkyl halides, the reaction would be subject to the deactivating and directing effects of the fluorine substituents, likely leading to a mixture of isomeric products. nih.govacs.org

Silylium (B1239981) ions are highly reactive electrophiles that can catalyze a variety of transformations of alkynes. researchgate.netnih.gov While specific examples with this compound are not available, silylium ion catalysis has been used for the heterodifunctionalization of other alkynes. researchgate.netnih.gov A potential reaction could involve the activation of the alkyne by a silylium ion, followed by the addition of a nucleophile and a silyl group across the triple bond. The regioselectivity of such a process would be a key aspect to control.

Transformations Involving the Trimethylsilyl (TMS) Group

The silicon-carbon bond in this compound is susceptible to cleavage under various conditions, a reaction known as protiodesilylation. This process regenerates the terminal alkyne, 1-ethynyl-3,5-difluorobenzene (B118628), which is a valuable building block in organic synthesis, particularly for creating more complex molecules used in pharmaceuticals and materials science. chemicalbook.comlookchem.comchemimpex.com The removal of the TMS group is a fundamental and often necessary step in synthetic sequences involving this compound.

Protiodesilylation is the process of cleaving a carbon-silicon bond and replacing the silyl group with a proton. For alkynylsilanes like this compound, this transformation is pivotal as the TMS group is frequently employed as a protecting group for the acidic acetylenic proton. nih.gov The reaction can be initiated by various reagents, including fluoride ions, bases, and metals, each with its own specific mechanism and conditions. The choice of reagent often depends on the presence of other functional groups within the molecule.

Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for cleaving silicon-carbon bonds. The exceptional strength of the silicon-fluorine bond is the primary driving force for this reaction. Reagents such as tetra-n-butylammonium fluoride (TBAF) are among the most common for the deprotection of silyl ethers and alkynylsilanes. gelest.com The reaction is typically carried out in an organic solvent like tetrahydrofuran (B95107) (THF). nih.gov

The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a pentacoordinate silicate (B1173343) intermediate, which is unstable and readily breaks down, cleaving the Si-C(alkyne) bond. A subsequent proton source, which can be the solvent or an added reagent, then protonates the resulting acetylide to yield the terminal alkyne, 1-ethynyl-3,5-difluorobenzene.

Common Fluoride Reagents for Desilylation:

| Reagent | Formula | Common Solvent | Characteristics |

|---|---|---|---|

| Tetra-n-butylammonium fluoride | (C₄H₉)₄NF (TBAF) | THF | Highly common, mild, and effective for most alkynyl TMS groups. nih.gov |

| Cesium fluoride | CsF | DMF, MeOH | An alternative fluoride source, often used when TBAF is not suitable. |

For this compound, treatment with TBAF in THF would be a standard and efficient method to generate 1-ethynyl-3,5-difluorobenzene. The electron-withdrawing nature of the difluorophenyl ring may increase the lability of the TMS group under these conditions.

A milder and often more economical method for the protiodesilylation of alkynyltrimethylsilanes involves the use of a simple inorganic base, such as potassium carbonate (K₂CO₃), in a protic solvent like methanol (MeOH). nih.govnih.gov This method is particularly useful when other functional groups sensitive to fluoride ions are present in the molecule.

The mechanism is thought to proceed via the generation of a methoxide (B1231860) ion (CH₃O⁻) from the reaction of potassium carbonate with methanol. The methoxide then acts as the nucleophile, attacking the silicon atom. This forms a pentacoordinate intermediate which subsequently collapses, cleaving the Si-C bond to release the acetylide anion. The acetylide is then protonated by the methanol solvent to give the terminal alkyne. This method has been shown to be effective for the desilylation of various (trimethylsilyl)acetylene derivatives. sigmaaldrich.com The synthesis of 1-ethynyl-3,5-difluorobenzene from this compound has been reported with a high yield of 79%, and base-catalyzed methods are a likely pathway for such a transformation. lookchem.com

Certain metal salts and organometallic reagents can also facilitate the removal of the TMS group. Silver nitrate (B79036) (AgNO₃) in a solvent mixture like aqueous ethanol (B145695) can be used for the protiodesilylation of 1-(trimethylsilyl)-1-alkynes. organic-chemistry.org The mechanism likely involves the coordination of the silver(I) ion to the alkyne (a π-complex), which activates the Si-C bond towards cleavage.

Organolithium reagents, such as methyllithium (B1224462) (MeLi), can also be used. For instance, the selective removal of one TMS group from bis(trimethylsilyl)acetylene (B126346) can be achieved with MeLi/LiBr. nih.gov This proceeds via a nucleophilic attack of the methyl group on the silicon atom. However, for a compound like this compound, this method is less common for simple deprotection to the terminal alkyne and is more often used when immediate trapping with an electrophile is desired.

In more complex molecules containing multiple silyl groups, selective deprotection is a key challenge. The strategy for selective desilylation often relies on the differential reactivity of various silyl groups, which is influenced by steric hindrance and electronic effects. gelest.com

The trimethylsilyl (TMS) group is relatively small and is one of the most labile silyl protecting groups. It can often be removed selectively in the presence of bulkier silyl groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), or triisopropylsilyl (TIPS). nih.gov For example, using mild base conditions such as K₂CO₃ in methanol can selectively cleave a TMS-alkyne bond while leaving a TIPS-alkyne intact. nih.govsigmaaldrich.com This selectivity is primarily due to the increased steric bulk around the silicon atom of the TIPS group, which hinders the approach of the nucleophile.

Relative Lability of Common Silyl Groups to Base/Fluoride:

TMS > TES > TBDMS ≈ TBDPS > TIPS

This predictable order of reactivity allows for strategic, stepwise deprotection in complex syntheses. gelest.comchemscene.com If this compound were part of a larger molecule that also contained a TIPS-protected alcohol, treatment with K₂CO₃/MeOH would be expected to selectively cleave the TMS group, leaving the TIPS ether untouched.

Beyond its role as a simple protecting group, the trimethylsilyl group on an alkyne exerts a significant influence on the regioselectivity and stereoselectivity of addition reactions across the triple bond. nih.gov This control is a result of both steric and electronic effects.

Steric Influence: The bulky TMS group can sterically hinder one face or one end of the alkyne, directing incoming reagents to the less hindered position. In reactions like hydrosilylation or hydroboration, the silyl group can direct the addition of the metal or boron to the terminal carbon of the alkyne.

Electronic Influence: The silicon atom can stabilize a partial positive charge on the adjacent β-carbon atom (the "β-silyl effect") or a partial negative charge on the α-carbon. This electronic bias can be a determining factor in the regiochemical outcome of electrophilic and nucleophilic additions. For example, in some metal-catalyzed cyclization reactions, the presence and nature of the silyl group are crucial for achieving high regioselectivity. nih.gov

In the context of this compound, the combination of the electron-withdrawing difluorophenyl ring and the TMS group creates a specific electronic environment at the alkyne. This would strongly influence the regioselectivity of reactions such as hydration, hydrohalogenation, and metal-catalyzed additions, making the TMS group an important tool for controlling the formation of specific isomers.

Utility as a Labile Protecting Group for Terminal Alkynes

The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes due to its ease of introduction, general stability under various reaction conditions, and, crucially, its lability for deprotection under mild protocols. In the context of this compound, the TMS group serves to mask the acidic proton of the terminal alkyne, thereby enabling a range of chemical transformations that would otherwise be complicated by the alkyne's acidity.

The removal of the TMS group, or desilylation, is a critical step to unveil the terminal alkyne for subsequent reactions. This transformation is typically achieved under mild conditions, highlighting the "labile" nature of this protecting group. Common methods for the deprotection of trimethylsilyl alkynes involve the use of fluoride ion sources or basic conditions.

Fluoride-Mediated Deprotection:

Tetrabutylammonium fluoride (TBAF) in an organic solvent such as tetrahydrofuran (THF) is a highly effective reagent for the cleavage of the silicon-carbon bond. gelest.com The fluoride ion has a strong affinity for silicon, leading to the formation of a stable Si-F bond and the liberation of the terminal alkyne. The general reaction is as follows:

This compound + TBAF → 3,5-Difluorophenylacetylene + (CH₃)₃SiF + N(C₄H₉)₄⁺

The reaction is typically rapid and clean, proceeding at room temperature.

Base-Catalyzed Deprotection:

An alternative mild method for TMS deprotection involves the use of potassium carbonate (K₂CO₃) in methanol (MeOH). This method is particularly useful when other functional groups sensitive to fluoride ions are present in the molecule. The methoxide ion, generated in situ, is thought to be the active nucleophile that attacks the silicon atom.

This compound + K₂CO₃/MeOH → 3,5-Difluorophenylacetylene + (CH₃)₃SiOMe + KHCO₃

The lability of the TMS group in this compound is a key feature that allows for its use as a temporary protecting group, enabling the synthesis of more complex molecules.

Influence of the Difluorophenyl Moiety on Reactivity and Selectivity

The presence of the 3,5-difluorophenyl group has a significant impact on the reactivity and selectivity of this compound in various chemical transformations. This influence stems from both electronic and steric effects imparted by the two fluorine atoms on the aromatic ring.

Electronic Effects of Fluorine Substitution on Reactivity

Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect (-I effect). In the case of this compound, the two fluorine atoms at the meta positions synergistically pull electron density from the aromatic ring. This electronic perturbation is transmitted through the π-system of the ring and the alkyne, influencing the reactivity at the silicon-carbon bond.

The electron-withdrawing nature of the 3,5-difluorophenyl group is expected to increase the acidity of the corresponding terminal alkyne, 3,5-difluorophenylacetylene, compared to the non-fluorinated parent compound, phenylacetylene. This increased acidity can facilitate certain reactions, such as those involving deprotonation of the alkyne.

Furthermore, the electron-deficient nature of the aromatic ring can influence the rate of reactions where the phenyl group acts as a nucleophile. Conversely, in reactions where the alkyne is the reactive site, the electronic effects can alter its susceptibility to nucleophilic or electrophilic attack. For instance, the electron withdrawal by the difluorophenyl ring can make the alkyne more susceptible to nucleophilic attack.

The impact of these electronic effects can be quantitatively assessed through Hammett plots, which correlate reaction rates with substituent constants (σ). For reactions sensitive to electron density, a positive slope (ρ value) indicates that electron-withdrawing groups accelerate the reaction. It is anticipated that for reactions such as the nucleophile-initiated desilylation, this compound would exhibit a faster reaction rate compared to (phenylethynyl)trimethylsilane.

Expected Relative Reaction Rates of Desilylation

| Compound | Substituent | Expected Relative Rate of Desilylation (k/k₀) |

|---|---|---|

| (Phenylethynyl)trimethylsilane | -H | 1.0 |

| This compound | -F, -F | > 1.0 |

Steric Considerations in Chemical Transformations

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In this compound, the 3,5-difluorophenyl group, while not exceptionally bulky, does present a certain steric profile that can influence the approach of reagents to the reactive centers of the molecule.

The steric bulk of the difluorophenyl group, in conjunction with the trimethylsilyl group, can play a role in directing the regioselectivity of certain reactions. For example, in cycloaddition reactions, the facial selectivity can be influenced by the steric hindrance presented by the substituents on the alkyne.

Steric and Electronic Parameters of Relevant Groups

| Group | A-Value (kcal/mol) - A measure of steric bulk | Hammett Sigma (σ) Constant - A measure of electronic effect |

|---|---|---|

| -H | 0.0 | 0.00 |

| -F (meta) | 0.25 | +0.34 |

| -Si(CH₃)₃ | 2.5 | -0.07 |

The A-value provides a measure of the steric demand of a substituent, while the Hammett constant quantifies its electronic influence. The positive Hammett constant for fluorine indicates its electron-withdrawing nature. The steric bulk of the trimethylsilyl group is notable and can influence the accessibility of the alkyne.

Spectroscopic and Analytical Characterization Techniques for 3,5 Difluorophenylethynyl Trimethylsilane

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (3,5-Difluorophenylethynyl)trimethylsilane, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The trimethylsilyl (B98337) (TMS) group protons typically appear as a sharp singlet due to their chemical equivalence. The aromatic protons on the difluorophenyl ring present as a more complex multiplet pattern due to proton-proton and proton-fluorine spin-spin coupling.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environments of all carbon atoms in the molecule. The carbon atoms of the trimethylsilyl group, the acetylenic carbons, and the carbons of the difluorophenyl ring each resonate at characteristic chemical shifts. The aromatic carbon signals are further split into doublets or triplets due to coupling with the adjacent fluorine atoms (J C-F).

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and specific for fluorine-containing compounds. huji.ac.il It provides a distinct signal for the two equivalent fluorine atoms on the aromatic ring. huji.ac.il The chemical shift is characteristic of fluorine atoms attached to an aromatic system. ucsb.edunih.gov While specific experimental data for the ¹⁹F NMR chemical shift of this compound is not detailed in the reviewed literature, it is an essential technique for confirming the presence and electronic environment of the fluorine atoms.

A study reporting the synthesis of this compound provides the following ¹H and ¹³C NMR data recorded in deuterated chloroform (B151607) (CDCl₃):

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded on a 400 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.02–6.96 | m | 2H | Aromatic CH |

| 6.83–6.78 | m | 1H | Aromatic CH |

| 0.25 | s | 9H | Si(CH₃)₃ |

| Source: The Royal Society of Chemistry sigmaaldrich.com |

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded on a 100 MHz spectrometer in CDCl₃.

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 162.7 | J C-F = 247.2, 13.2 | Aromatic C-F |

| 125.8 | Aromatic C | |

| 114.9 | J C-F = 26.2 | Aromatic C-H |

| 104.7 | J C-F = 25.5 | Aromatic C-H |

| 102.4 | Acetylenic C | |

| 96.8 | Acetylenic C | |

| -0.25 | Si(CH₃)₃ | |

| Source: The Royal Society of Chemistry sigmaaldrich.com |

Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific bonds. A notable feature in the spectrum is the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl (B1212043) group. One study reports a significant peak for this vibration.

Table 3: Key FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2360 | C≡C Stretch |

| Source: The Royal Society of Chemistry sigmaaldrich.com |

Other expected bands, though not explicitly detailed in the cited literature, would include C-H stretches from the aromatic and methyl groups, Si-C stretches, and C-F stretches.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. While no specific Raman spectroscopic data for this compound was found in the reviewed literature, the C≡C triple bond, being a symmetrical and polarizable bond, would be expected to produce a strong signal in a Raman spectrum.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS provides definitive confirmation of its molecular formula, C₁₁H₁₂F₂Si.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₂F₂Si |

| Calculated m/z | 210.0676 |

| Found m/z (ESI) | 210.0677 |

| Source: The Royal Society of Chemistry sigmaaldrich.com |

The close agreement between the calculated and experimentally found mass provides strong evidence for the successful synthesis and identity of the target compound.

X-ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide exact bond lengths, bond angles, and intermolecular interactions for this compound. However, based on a review of available scientific literature, a single-crystal X-ray structure for this specific compound has not been reported. Therefore, no crystallographic data is available for inclusion.

Chromatographic Methods for Purity Assessment and Separation (e.g., GC)

Chromatographic techniques are essential for the separation and purity assessment of synthesized chemical compounds.

Gas Chromatography (GC): Gas chromatography is a standard method for determining the purity of volatile compounds like this compound. Commercial suppliers often use GC to establish the purity level of their products, with assays commonly reported at 98%. sigmaaldrich.com The technique separates the target compound from any starting materials, byproducts, or residual solvents, with the purity being determined by the relative area of the peak corresponding to the compound.

Column Chromatography: In a synthetic context, liquid column chromatography is a fundamental purification technique. One report on the synthesis of this compound specifies the use of column chromatography on silica (B1680970) gel to isolate the pure product from the reaction mixture.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The unique reactivity of the ethynyl (B1212043) group, once deprotected, allows for its use in several powerful coupling reactions to construct intricate molecular frameworks. Fluorinated alkynes, in general, are recognized as highly versatile building blocks in organic synthesis. numberanalytics.comnumberanalytics.com

Conjugated diynes and polyynes are molecules containing alternating single and multiple carbon-carbon bonds, which are of significant interest for their electronic and optical properties. (3,5-Difluorophenylethynyl)trimethylsilane is an excellent precursor for these structures. After deprotection to the terminal alkyne, it can undergo classical coupling reactions:

Glaser-Hay Coupling: This is a copper-catalyzed oxidative homocoupling of terminal alkynes. By subjecting the deprotected 1-ethynyl-3,5-difluorobenzene (B118628) to a copper(I) catalyst, such as copper(I) chloride, in the presence of an amine base and an oxidant (typically air), symmetrical 1,4-bis(3,5-difluorophenyl)buta-1,3-diyne can be synthesized.

Cadiot-Chodkiewicz Coupling: This reaction allows for the synthesis of unsymmetrical diynes. It involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne. In this case, the deprotected 1-ethynyl-3,5-difluorobenzene can be coupled with a different bromoalkyne to create a wide range of unsymmetrical, fluorinated diynes, which are valuable in materials science and medicinal chemistry.

Table 1: Coupling Reactions for Diyne Synthesis

| Coupling Reaction | Reactants | Product Type | Catalyst System |

| Glaser-Hay Coupling | Terminal Alkyne + Terminal Alkyne | Symmetrical Diyne | Cu(I) Salt / Amine Base / O₂ |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne + 1-Haloalkyne | Unsymmetrical Diyne | Cu(I) Salt / Amine Base |

The synthesis of diarylethynes, which are structures containing two aryl groups linked by an ethyne (B1235809) unit, is a cornerstone of materials science for creating rigid, conjugated systems. The Sonogashira coupling is a highly effective method for this purpose. The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.

Following the removal of the trimethylsilyl (B98337) group, the resulting 1-ethynyl-3,5-difluorobenzene can be readily coupled with a variety of aryl halides (Ar-X, where X = I, Br) under Sonogashira conditions. This reaction provides a direct and versatile route to a wide array of unsymmetrical diarylethynes incorporating the 3,5-difluorophenyl moiety, which is a key structural element in many functional materials.

While the direct conversion of this compound to trifluoromethylated derivatives is not extensively documented, the 3,5-difluorophenyl structural unit is a common feature in more complex fluorinated molecules, including those with trifluoromethyl groups. The development of methods for the fluorination and fluoroalkylation of alkynes is an active area of research. rsc.orgresearchgate.netrsc.org The introduction of fluoroalkyl groups like trifluoromethyl (CF₃) into organic molecules can significantly enhance properties such as metabolic stability and lipophilicity, which is crucial for medicinal chemistry. researchgate.net The synthesis of molecules such as 5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole highlights the presence of the difluorophenyl moiety in complex trifluoromethylated heterocyclic systems.

Propargylic alcohols and amines are important intermediates in organic synthesis. The synthesis of these compounds can be achieved starting from this compound. The key steps involve:

Deprotection: Removal of the trimethylsilyl group to yield 1-ethynyl-3,5-difluorobenzene.

Deprotonation: Treatment of the terminal alkyne with a strong base, such as n-butyllithium (n-BuLi), generates a highly nucleophilic lithium acetylide.

Nucleophilic Addition: This acetylide can then react with electrophilic carbonyl compounds.

Addition to aldehydes or ketones results in the formation of the corresponding secondary or tertiary propargylic alcohols.

Addition to imines or their derivatives leads to the synthesis of propargylic amines.

This sequence provides a reliable method for incorporating the 3,5-difluorophenylacetylene fragment into a variety of molecular structures bearing hydroxyl or amino functionalities.

Role in the Development of Functional Materials

The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds highly valuable in materials science. numberanalytics.com The incorporation of fluorine can enhance thermal stability, modify electronic energy levels, and influence intermolecular interactions, all of which are critical for the performance of organic electronic devices.

This compound is a valuable precursor for materials used in optical and electronic applications.

Liquid Crystals: The rigid, rod-like shape of the 3,5-difluorophenylacetylene core makes it an ideal component for liquid crystalline molecules. The two lateral fluorine atoms introduce a strong dipole moment perpendicular to the main molecular axis. This feature can significantly influence the dielectric anisotropy of the material, a key parameter for display applications. The introduction of fluorine is a well-established strategy for tuning the mesomorphic phases and electro-optical properties of liquid crystals.

Application in Polymer Synthesis and Conjugated Systems

The structure of this compound makes it an excellent monomer for the synthesis of fluorinated poly(phenylene ethynylene)s (PPEs) and other conjugated systems. The trimethylsilyl group acts as a protecting group for the terminal alkyne, which can be selectively removed to yield 1-ethynyl-3,5-difluorobenzene, a key intermediate for polymerization reactions. chemscene.comsigmaaldrich.comfluoromart.com

The primary method for incorporating this unit into a polymer backbone is through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. researchgate.netmdpi.com This reaction allows for the efficient formation of carbon-carbon bonds between the ethynyl group of the deprotected monomer and aryl halides, leading to the creation of extended π-conjugated polymer chains. The general synthetic approach involves the polymerization of a difunctional monomer derived from this compound with a suitable comonomer.

The introduction of the 3,5-difluorophenyl moiety into the polymer backbone has a profound impact on the properties of the resulting materials. The strong electron-withdrawing nature of the fluorine atoms influences the electronic structure of the conjugated system. This fluorination can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This modulation of energy levels is crucial for designing materials with specific charge injection and transport properties for electronic applications.

Furthermore, the fluorine atoms can enhance the intermolecular and intramolecular interactions, potentially leading to a more ordered packing of the polymer chains in the solid state. This improved organization can facilitate more efficient charge transport. For instance, studies on analogous fluorinated polythiophenes have demonstrated that backbone fluorination can lead to an enhanced tendency for aggregation in solution and an increase in charge carrier mobilities in field-effect transistors by up to a factor of five compared to their non-fluorinated counterparts. acs.org

While specific data on polymers synthesized directly from this compound is not extensively detailed in readily available literature, the properties of closely related fluorinated poly(arylene ethynylene)s provide insight into the expected characteristics. For example, a new photoluminescent poly(arylene ethynylene) containing 1,3,5-triazine (B166579) units exhibited a photoluminescence quantum yield of 21% in chloroform (B151607). researchgate.net The introduction of fluorine is a known strategy to enhance the performance of such materials.

Research into related systems, such as those containing ethynylene-thiophene-based alternating structures, has shown that the inclusion of ethynylene spacers can lead to more planar polymer backbones, resulting in red-shifted absorption maxima and lower band gaps. mdpi.com The 3,5-difluoro substitution pattern is anticipated to further tune these properties, offering a pathway to materials with tailored optoelectronic characteristics.

The table below summarizes the key features and anticipated effects of incorporating the (3,5-Difluorophenylethynyl) moiety into conjugated polymers.

| Feature | Anticipated Effect on Polymer Properties |

| 3,5-Difluoro Substitution | Lowers HOMO and LUMO energy levels, enhances electron affinity, can improve air stability. |

| Phenylene Ethynylene Backbone | Provides a rigid, planar structure conducive to π-conjugation and charge transport. |

| Intermolecular Interactions | Fluorine substitution can lead to stronger intermolecular forces, promoting ordered packing and potentially higher charge mobility. |

| Solubility | The introduction of appropriate side chains is often necessary to ensure processability in common organic solvents. |

| Photophysical Properties | The emission color and quantum yield can be tuned by the specific polymer architecture and the nature of comonomers. |

Integration into Electronic Materials

The tailored electronic properties of polymers and conjugated systems derived from this compound make them promising candidates for a variety of electronic devices. The ability to systematically modify the polymer's electronic structure through fluorination is a key advantage in the design of high-performance organic electronic materials.

One of the primary areas of application is in Organic Light-Emitting Diodes (OLEDs) . In OLEDs, the energy levels of the light-emitting polymer must be well-matched with those of the charge-transporting layers and electrodes to ensure efficient charge injection and recombination. The lowering of the LUMO energy level by the difluorophenyl groups can facilitate electron injection from the cathode, a common challenge in OLED design. This can lead to more balanced charge transport within the device, resulting in higher efficiency and brightness. For instance, new light-emitting fluorene (B118485) copolymers have been synthesized for OLED applications, with one device exhibiting a maximum brightness of 9230 cd/m² and a maximum current efficiency of 3.33 cd/A. mdpi.com The incorporation of fluorinated phenylethynylene units is a strategy to further enhance such performance metrics.

Another significant application is in Organic Field-Effect Transistors (OFETs) . The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. The enhanced intermolecular interactions and more ordered packing induced by fluorine substitution can lead to higher charge carrier mobilities. As observed in related fluorinated polymers, an increase in mobility allows for the fabrication of transistors that can operate at higher speeds and with lower power consumption. acs.org

The table below outlines the potential roles and advantages of integrating materials derived from this compound into electronic devices.

| Electronic Device | Potential Role of Derived Material | Key Advantages |

| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Electron Transport Layer | Improved electron injection, balanced charge transport, potentially higher efficiency and tunable emission color. |

| Organic Field-Effect Transistors (OFETs) | Active Channel Semiconductor | Enhanced charge carrier mobility, improved air stability, potential for higher on/off ratios. |

| Organic Photovoltaics (OPVs) | Electron Acceptor or Donor Material | Tunable energy levels for optimizing the open-circuit voltage, potential for improved charge separation and collection. |

Mechanistic Insights and Theoretical Studies of 3,5 Difluorophenylethynyl Trimethylsilane Transformations

Computational Investigations of Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing a window into the fleeting world of transition states and reactive intermediates that are often difficult to observe experimentally. nih.govdigitellinc.com While specific computational studies on (3,5-Difluorophenylethynyl)trimethylsilane are not extensively documented in the literature, a wealth of theoretical work on analogous silylalkynes and related systems provides a strong foundation for understanding its reactivity. nih.govbeilstein-journals.org

Transition State Analysis in Catalytic Cycles

Catalytic cycles, such as the widely used Sonogashira coupling, involve a series of elementary steps, each with its own transition state. beilstein-journals.org Transition state theory posits that the rate of a reaction is determined by the energy of the highest barrier along the reaction coordinate, known as the transition state. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing these transition states, providing crucial information about the reaction's feasibility and kinetics. nih.gov

For reactions involving this compound, such as its coupling with an aryl halide in a Sonogashira reaction, DFT calculations on model systems reveal the intricate details of the catalytic cycle. beilstein-journals.org The cycle typically involves oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with a copper acetylide (formed from the alkyne), and finally, reductive elimination to yield the coupled product and regenerate the catalyst. beilstein-journals.org Computational studies have shown that the oxidative addition is often the rate-determining step. beilstein-journals.org The presence of electron-withdrawing fluorine atoms on the phenyl ring of this compound would be expected to influence the electron density of the alkyne and thereby affect the energetics of the transmetalation step.

In the context of cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, computational studies on similar arylacetylenes have elucidated the mechanistic pathways. tru.ca These studies help to determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and any potential intermediates. tru.ca For this compound, the electronic effects of the difluorophenyl group would play a significant role in the energetics of the transition state.

Table 1: Representative Calculated Activation Energies for Reactions of Silylalkynes from DFT Studies

| Reaction Type | Model Reactants | Method | Calculated Activation Energy (kcal/mol) | Reference |

| Silylene Insertion | SiMe₂ + YR₂SiCl | DFT/6-31++G(d,p) | Varies with substituent | beilstein-journals.org |

| OH Addition to Ethene | OH + C₂H₄ | MP2/6-311G** | Negative activation energy | nih.gov |

| Iron-catalyzed Sonogashira | Iodobenzene + Phenylacetylene (B144264) | DFT | 31.15 | nih.gov |

| [3+2] Cycloaddition | Nitrile Oxide + Arylacetylenes | B3LYP/6-311++G(d,p) | ~19 | tru.ca |

This table presents data for analogous systems to illustrate the types of information gained from computational studies.

Role of the Silyl (B83357) Group in Stabilizing Intermediates

The trimethylsilyl (B98337) (TMS) group is not merely a protecting group; it exerts significant electronic and steric effects that can stabilize reactive intermediates. libretexts.org One of the most well-documented roles of a silyl group is the stabilization of a positive charge on a β-carbon atom, an effect known as β-silyl stabilization. This arises from hyperconjugation between the C-Si σ-bond and the empty p-orbital of the carbocation.

In the context of electrophilic additions to the alkyne bond of this compound, a carbocationic intermediate could be formed. The TMS group would play a crucial role in stabilizing such an intermediate. Computational studies on related systems have quantified this stabilizing effect, showing a significant lowering of the energy of the carbocationic species. nih.govlibretexts.orgwalisongo.ac.id This stabilization can influence the regioselectivity of the reaction, directing the electrophile to the carbon atom distal to the silyl group to take full advantage of this effect.

Furthermore, computational studies have explored the stabilization of carbocations by γ-silyl interactions, where the silyl group is further away from the cationic center. libretexts.org These long-range interactions, though weaker than the β-effect, can still influence reaction pathways and product distributions. libretexts.org For transformations of this compound that might proceed through cationic intermediates, these stabilizing effects of the silyl group are a key mechanistic feature.

Kinetic and Thermodynamic Studies of Chemical Reactions

Kinetic studies often involve monitoring the concentration of reactants or products over time to determine the rate law and calculate rate constants. For example, in the hydrolysis of substituted ethyl benzoates, the rate constants vary with the nature and position of the substituent on the aromatic ring. researchgate.net A similar approach could be applied to reactions of this compound, such as its desilylation, to quantify the influence of the 3,5-difluoro substitution pattern.

Hammett plots are a powerful tool in physical organic chemistry to correlate reaction rates or equilibrium constants of a series of related compounds with substituent constants (σ). researchgate.netresearchgate.netgelest.com A linear Hammett plot suggests a consistent reaction mechanism across the series. The slope of the plot, the reaction constant (ρ), provides information about the sensitivity of the reaction to electronic effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups. gelest.com For reactions involving this compound, a Hammett analysis comparing its reactivity to other substituted phenylethynyltrimethylsilanes would be highly informative. Given the electron-withdrawing nature of the fluorine atoms, one would expect its reactivity to align with the trends observed for other electron-poor systems.

Thermodynamic studies, on the other hand, focus on the energy changes between reactants and products, determining the position of equilibrium. For reversible reactions, such as the insertion of some alkynes into a stannylene, variable-temperature NMR spectroscopy can be used to determine thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of reaction. capes.gov.br

Table 2: Illustrative Kinetic and Thermodynamic Data for Related Reactions

| Reaction | System | Parameter | Value | Reference |

| Alkaline Hydrolysis | Substituted Ethyl Benzoates | Rate Constants (k) | Vary with substituent | researchgate.net |

| Phenol (B47542) Reaction with DPPH radical | Phenols + DPPH• | ΔH‡, ΔS‡ | Varied with phenol structure | unirioja.es |

| Alkyne Insertion into Stannylene | Trimethylsilylacetylene + Stannylene | ΔH°, ΔS° | -38.9 ± 1.1 kJ mol⁻¹, -106.9 ± 3.4 J mol⁻¹ K⁻¹ | capes.gov.br |

This table provides examples of kinetic and thermodynamic data for analogous reactions to demonstrate the types of parameters determined in such studies.

Understanding Regio- and Stereoselectivity Control

Many reactions can potentially yield more than one product isomer. Understanding and controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the atoms in the product) is a central theme in organic synthesis. For this compound, the interplay between the directing effects of the difluorophenyl group and the trimethylsilyl group is key to controlling selectivity.

The regioselectivity of electrophilic additions to the alkyne is influenced by both electronic and steric factors. The electron-withdrawing fluorine atoms deactivate the aromatic ring and can influence the polarization of the alkyne bond. The bulky trimethylsilyl group provides significant steric hindrance at the adjacent carbon atom. In many cases, the silyl group directs the incoming electrophile to the β-carbon, leading to the formation of a vinylsilane where the silyl group and the new substituent are on the same side of the double bond (syn-addition). nih.gov

In palladium-catalyzed cross-coupling reactions, the regioselectivity can often be controlled by the choice of ligands on the metal catalyst. While the inherent electronic properties of this compound will play a role, the ligand can modulate the steric and electronic environment around the palladium center, thereby influencing which regioisomeric product is favored. Computational studies have been instrumental in rationalizing these ligand-controlled regioselectivities.

Stereoselectivity is also a critical aspect, particularly in reactions that create new stereocenters. For example, in the hydrosilylation of alkynes, the addition of a silicon-hydride bond across the triple bond can occur in a syn or anti manner, leading to E or Z-isomers of the resulting vinylsilane. The choice of catalyst and reaction conditions can often control this stereochemical outcome. For a substrate like this compound, achieving high stereoselectivity in such additions would be crucial for its application in the synthesis of stereodefined materials. Recent advances have even demonstrated the ability to control both regio- and stereoselectivity in the hydrosilylation of fluorinated alkenes, highlighting the potential for precise control in related alkyne systems.

Future Research Directions and Challenges for 3,5 Difluorophenylethynyl Trimethylsilane Chemistry

Development of More Sustainable and Green Synthetic Routes

A primary challenge in modern synthetic chemistry is the development of processes that are environmentally benign, minimizing waste and energy consumption. The traditional synthesis of aryl alkynes, including (3,5-Difluorophenylethynyl)trimethylsilane, often relies on palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. While effective, these methods can involve toxic reagents, heavy metal catalysts, and organic solvents. Future research will increasingly prioritize greener alternatives.

One promising avenue is the exploration of metal-free synthetic strategies. For instance, the hexadehydro-Diels-Alder (HDDA) reaction represents a powerful method for constructing aryl-alkyne bonds without the need for a metal catalyst, aligning with the principles of green chemistry. rsc.org Another approach involves utilizing feedstocks derived from biomass to produce key chemical intermediates, a strategy that could significantly advance the sustainable production of high-value chemicals like functionalized alkynes. researchgate.net

The use of alternative energy sources is also a key direction. Photocatalysis, which uses light to drive chemical reactions, offers a green toolkit for the activation of alkynes and the construction of complex molecules under mild conditions. researchgate.net Furthermore, developing reactions that can proceed in greener solvents, such as water, and employ recyclable catalysts are central goals for making alkyne synthesis more sustainable. nih.gov

| Synthetic Approach | Traditional Method (e.g., Sonogashira) | Future Green Alternative |

| Catalyst | Homogeneous Palladium/Copper complexes. | Metal-free systems, recyclable heterogeneous nanoparticles, photocatalysts. rsc.orgresearchgate.net |

| Solvents | Anhydrous organic solvents (e.g., THF, Toluene). | Water, biomass-derived solvents. researchgate.netnih.gov |

| Energy Input | Often requires heating. | Visible light (photocatalysis), room temperature reactions. researchgate.net |

| Atom Economy | Can be moderate due to use of protecting groups and stoichiometric reagents. | Higher atom economy through catalyst-minimized and direct functionalization routes. rsc.org |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While the Sonogashira reaction is a cornerstone for synthesizing aryl alkynes, there is a continuous drive to develop next-generation catalysts that offer superior performance. researchgate.net A significant challenge is achieving high reactivity and, crucially, chemoselectivity, especially when working with poly-functionalized substrates where multiple reactive sites could compete.

Future research will focus on several classes of advanced catalysts:

Heterogeneous Catalysts: Bimetallic nanoparticles, such as Palladium-Copper (PdCu) systems, are highly promising. acs.org These catalysts are often more stable, can be easily recovered and reused, and can reduce reliance on expensive palladium, which is beneficial for industrial-scale applications. acs.org

Non-Transition-Metal Catalysts: Moving beyond traditional palladium systems, research into catalysis by other metals like gold is emerging. Cationic gold(I) catalysts, for example, have been shown to effectively catalyze the halogenation of silyl-protected alkynes. rsc.org

Metal-Free and Photo-Induced Protocols: The development of catalyst systems that operate without any metals or are activated by light represents a major leap forward. researchgate.net These methods can offer unique reactivity and avoid issues of metal contamination in the final products, which is particularly important for pharmaceutical and electronic applications.

Achieving precise control over reactivity remains a key challenge. For substrates with multiple halogen atoms, like precursors to this compound, selective mono- or di-alkynylation requires finely tuned catalytic systems and reaction conditions. gelest.com The steric and electronic properties of the trimethylsilyl (B98337) group can also be leveraged to influence the regiochemistry of subsequent reactions. gelest.com

Asymmetric Transformations and Chirality Introduction

Introducing chirality into molecules derived from this compound is a formidable challenge but holds immense potential for creating high-value compounds, particularly for applications in medicine and catalysis. nih.gov Since the parent molecule is achiral, chirality must be introduced in a subsequent transformation. Research in this area is focused on several sophisticated strategies.

One major direction is the development of methods to create stereogenic centers adjacent to the alkyne, forming chiral propargylic systems. This can be achieved through the asymmetric addition of nucleophiles to the alkyne or by using chiral starting materials, such as the cross-coupling of bromoallenes with organocuprates to yield enantiomerically enriched 3-aryl-1-alkynes. nih.govacs.org Another approach involves the diastereoselective alkynylation of chiral precursors, such as cyclic imines, to install a phenylethynyl group with high stereocontrol. researchgate.net

A more advanced challenge is the synthesis of axially chiral molecules, where hindered rotation around a C-C single bond creates a stable, chiral axis. The rigid phenylethynyl moiety is an excellent component for such structures. Dynamic kinetic asymmetric alkynylation, where a racemic starting material is converted into a single enantiomer of an axially chiral product, represents a state-of-the-art method for this purpose. rsc.orgrsc.org

| Chirality Type | Synthetic Challenge | Potential Method |

| Central Chirality | Creating a new stereogenic carbon center in a molecule derived from the starting alkyne. | Asymmetric hydrogenation of the alkyne, enantioselective addition to a derivative, or diastereoselective alkynylation of a chiral substrate. researchgate.net |

| Axial Chirality | Constructing a molecule with hindered rotation around a biaryl or aryl-alkene bond. | Dynamic kinetic asymmetric Sonogashira-type coupling using a chiral ligand (e.g., QUINAP) to form atropisomers. rsc.orgrsc.org |

| C-F Chirality | Directly creating a stereogenic center at a carbon atom bearing a fluorine atom. | Asymmetric fluorination using chiral N-F reagents or catalysis; remains a significant and largely unsolved challenge. rsc.orgpsu.edu |

Expansion into Diverse Biological and Material Science Applications

The unique structural and electronic properties of this compound make it a highly attractive scaffold for new functional molecules. A major future direction is to systematically explore its potential in medicinal chemistry and material science.

In biological applications , the 3,5-difluorophenyl motif is a known pharmacophore that can enhance metabolic stability and binding affinity. This suggests that derivatives could be potent therapeutic agents. For example, fluorinated benzophenone (B1666685) analogues have shown promise as anti-cancer agents, indicating a clear path for investigating the bioactivity of compounds derived from this compound. beilstein-journals.org The rigid alkyne linker is also ideal for constructing fluorescent probes for bio-imaging or for developing novel lead compounds for drug discovery programs targeting a range of diseases. bris.ac.ukyoutube.comnih.gov

In material science , the combination of fluorine atoms (which modulate electronic properties and intermolecular interactions) and the rigid, conjugated alkyne unit is highly desirable for creating novel organic electronic materials. Potential applications include:

Organic Semiconductors: For use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorescent Materials: As building blocks for sensors or components in organic light-emitting diodes (OLEDs).

Liquid Crystals: The linear, rigid shape of the molecule is conducive to forming liquid crystalline phases.

The primary challenge in this area is the synthesis and characterization of a diverse library of derivatives to establish clear structure-property relationships for targeted applications.

Advanced Mechanistic Elucidation through Modern Spectroscopic and Computational Techniques

Underpinning all future synthetic development is the need for a deeper, more fundamental understanding of the reaction mechanisms involved. While reactions like the Sonogashira coupling are widely used, their precise mechanisms, especially with fluorinated or silyl-protected substrates, are not fully understood. researchgate.net

Future research will heavily rely on a synergistic combination of modern spectroscopic and computational methods to probe these complex processes.

Advanced Spectroscopy: In-situ monitoring techniques like ReactIR (Infrared) and process NMR (Nuclear Magnetic Resonance) can provide real-time data on the formation of intermediates and catalyst resting states, offering a dynamic view of the reaction pathway.

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming indispensable for mapping potential energy surfaces, modeling transition states, and explaining the origins of selectivity. acs.org These computational studies can rationalize experimental observations and, more importantly, predict the outcomes of new catalyst-substrate combinations, thereby accelerating the discovery of new reactions.

A key focus will be to elucidate the precise role of the trimethylsilyl (TMS) group. Beyond being a simple protecting group, the TMS moiety exerts significant steric and electronic effects that can direct the chemo- and regioselectivity of reactions. gelest.com Understanding and harnessing these effects is crucial for designing more sophisticated and selective transformations. acs.org

Q & A

Q. What are the recommended synthetic routes for (3,5-Difluorophenylethynyl)trimethylsilane?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves Sonogashira coupling between 3,5-difluoroiodobenzene and trimethylsilylacetylene under inert conditions. Key steps include:

- Using a Pd(PPh₃)₄/CuI catalyst system in a mixture of triethylamine and THF.

- Maintaining temperatures between 60–80°C for 12–24 hours.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product . Note : Ensure rigorous exclusion of moisture to prevent silane hydrolysis.

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a face shield during transfers .

- Ventilation : Handle in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How should this compound be characterized to confirm purity and structure?

- NMR Spectroscopy : Acquire ¹⁹F NMR (δ: -110 to -120 ppm for aromatic F), ¹H NMR (δ: 0.2–0.3 ppm for Si(CH₃)₃), and ¹³C NMR (δ: 90–100 ppm for ethynyl carbons). Compare with NIST reference data .